Chain Length Dictates GABA-A Receptor Modulation: 4-Carbon Spacer vs. 3-Carbon Analog
4-(Benzylamino)butanenitrile (4-carbon chain) acts as a positive allosteric modulator at the human GABA-A α1β2 receptor with an EC50 of 2.0 µM (2000 nM) [1]. In contrast, the 3-carbon analog 3-(benzylamino)propionitrile (CAS 706-03-6) has no reported activity at this receptor in the same assay system, indicating that the four-carbon spacer is critical for effective receptor interaction and channel potentiation [2].
| Evidence Dimension | GABA-A α1β2 Receptor Modulation Potency |
|---|---|
| Target Compound Data | EC50 = 2000 nM |
| Comparator Or Baseline | 3-(Benzylamino)propionitrile (CAS 706-03-6): No activity reported in GABA-A assays |
| Quantified Difference | >10-fold selectivity window (based on reported EC50 vs. inactive) |
| Conditions | Xenopus laevis oocytes expressing human GABA-A α1β2 receptors; potentiation of GABA-induced chloride current |
Why This Matters
For researchers screening for GABAergic modulators, the four-carbon spacer in 4-(Benzylamino)butanenitrile is essential for activity; the three-carbon analog is inactive, making substitution impossible for this target.
- [1] BindingDB. (2024). BDBM50419019 (CHEMBL1814294). EC50: 2.00E+3 nM for GABA-A α1β2 receptor modulation. View Source
- [2] PubChem. (2024). 3-(Benzylamino)propionitrile (CID 136423). BioActivity Summary. View Source
